molecular formula C21H20N4OS B4735388 2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4735388
M. Wt: 376.5 g/mol
InChI Key: KYRZGSIUVXTDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiolates.

  • Final Functionalization:

    • The final step involves alkylation to introduce the 4-methylbenzyl group, often using alkyl halides and a suitable base.

  • Industrial Production Methods

    The industrial production of 2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically follows a similar synthetic route but on a larger scale. It involves rigorous control of reaction conditions, purification steps such as recrystallization, and quality checks to ensure consistency and purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Initial Formation of the Pyrimidine Ring:

      • Pyrimidine synthesis often starts with the condensation of guanidine derivatives with β-dicarbonyl compounds, such as ethyl acetoacetate, under acidic conditions.

    • Construction of the Triazole Ring:

      • The next step involves cyclization with hydrazine or its derivatives to form the triazole moiety.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides and sulfones.

    • Reduction:

      • Reductive conditions can reduce the triazole or pyrimidine rings, although this might require specific catalysts.

    Common Reagents and Conditions

    • Oxidation:

      • Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    • Reduction:

      • Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    • Substitution:

      • Nucleophiles like alkyl or aryl halides.

    Major Products

    • Oxidation products: sulfoxides, sulfones.

    • Substitution products: varied functional derivatives depending on the nucleophiles used.

    Scientific Research Applications

    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: finds applications in:

    • Chemistry: As a building block in organic synthesis, due to its complex structure.

    • Biology: Potential roles in studying enzymatic processes and cellular interactions.

    • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

    Mechanism of Action

    The mechanism by which this compound exerts its effects can be linked to its ability to interact with specific molecular targets:

    • Molecular Targets: Enzymes, receptors, and other proteins that are involved in cellular pathways.

    • Pathways: It may influence signaling pathways, enzyme activities, or gene expression, contributing to its observed biological effects.

    Comparison with Similar Compounds

    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: is unique due to its specific structural features. Similar compounds include other triazolopyrimidines like:

    • 2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

    • 5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: These similar compounds might lack certain substituents or possess different functional groups, resulting in varied chemical and biological properties.

    The unique combination of benzylthio, methyl, and methylbenzyl groups in This compound

    Hope you find this deep dive into This compound interesting and helpful! Let me know if there's anything else you want to explore.

    Properties

    IUPAC Name

    2-benzylsulfanyl-5-methyl-6-[(4-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N4OS/c1-14-8-10-16(11-9-14)12-18-15(2)22-20-23-21(24-25(20)19(18)26)27-13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KYRZGSIUVXTDQD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=CC=C4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 2
    Reactant of Route 2
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 3
    Reactant of Route 3
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 4
    Reactant of Route 4
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 5
    Reactant of Route 5
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 6
    Reactant of Route 6
    2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.